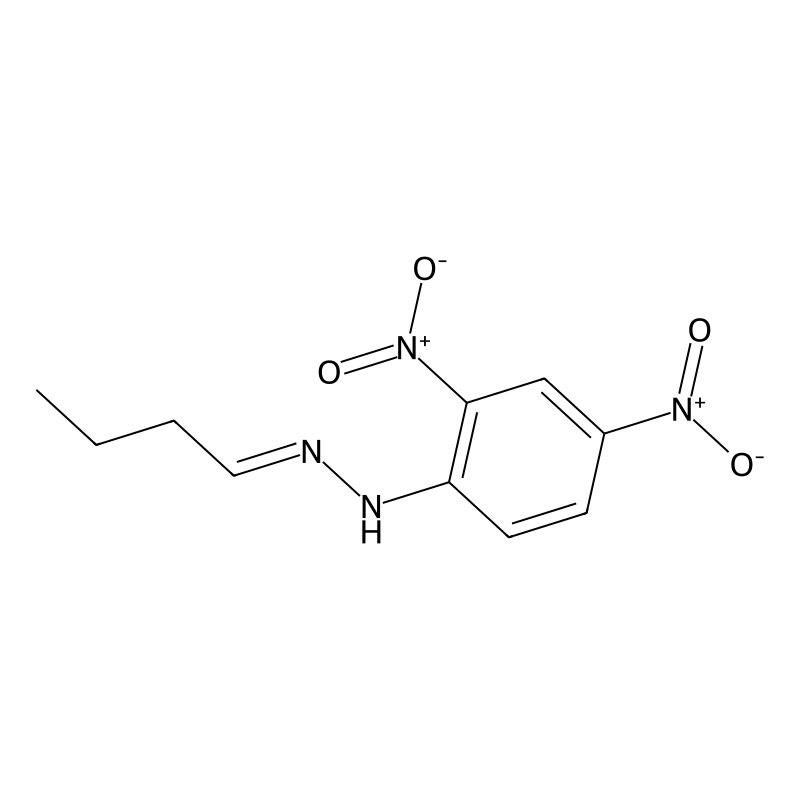

Butanal, (2,4-dinitrophenyl)hydrazone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Butanal, (2,4-dinitrophenyl)hydrazone, also known as n-butyraldehyde 2,4-dinitrophenylhydrazone, is a chemical compound with the molecular formula and a molecular weight of approximately 252.23 g/mol. It is classified as a dinitrophenylhydrazone derivative of butanal, an aliphatic aldehyde. This compound appears as a yellow crystalline solid with a melting point ranging from 117 to 119 °C and a boiling point of approximately 401.8 °C at 760 mmHg .

Physical Properties:

- Density: 1.4 g/cm³

- Flash Point: 196.8 °C

- Vapor Pressure: 0.0 mmHg at 25 °C

- Refractive Index: 1.603

- Formation of Hydrazones: The reaction between butanal and 2,4-dinitrophenylhydrazine leads to the formation of butanal, (2,4-dinitrophenyl)hydrazone through a condensation reaction, releasing water.

- Oxidation Reactions: The hydrazone can undergo oxidation under specific conditions, potentially leading to the formation of corresponding ketones.

- Hydrolysis: In the presence of acidic or basic conditions, the hydrazone can hydrolyze back to the original aldehyde and hydrazine.

Research indicates that butanal, (2,4-dinitrophenyl)hydrazone exhibits some biological activities. It is primarily used in biochemical assays to detect aldehydes due to its ability to form stable derivatives with them. Additionally, studies have shown that dinitrophenylhydrazones can exhibit cytotoxic effects against certain cancer cell lines, although specific data on butanal's activity remains limited .

The synthesis of butanal, (2,4-dinitrophenyl)hydrazone typically involves the following steps:

- Reagents Preparation:

- Obtain butanal and 2,4-dinitrophenylhydrazine as starting materials.

- Reaction Setup:

- Mix equimolar amounts of butanal and 2,4-dinitrophenylhydrazine in an appropriate solvent (often ethanol or methanol).

- Condensation Reaction:

- Heat the mixture under reflux conditions for several hours to facilitate the condensation reaction.

- Isolation:

- Upon completion, cool the mixture and precipitate the product by adding water or cooling it further.

- Purification:

- Purify the product using recrystallization techniques.

Butanal, (2,4-dinitrophenyl)hydrazone is widely used in various fields:

- Analytical Chemistry: It serves as a reagent for detecting carbonyl compounds in various samples.

- Environmental Testing: Employed in assessing aldehyde levels in air and water samples.

- Biochemical Research: Used in proteomics and metabolic studies to analyze aldehyde derivatives .

Several compounds share structural similarities with butanal, (2,4-dinitrophenyl)hydrazone:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetaldehyde, (2,4-dinitrophenyl)hydrazone | Derived from acetaldehyde; shorter carbon chain | |

| Propanal, (2,4-dinitrophenyl)hydrazone | Derived from propanal; similar reactivity | |

| Benzaldehyde, (2,4-dinitrophenyl)hydrazone | Contains an aromatic ring; different physical properties |

Uniqueness: What distinguishes butanal, (2,4-dinitrophenyl)hydrazone is its specific reactivity profile and physical properties compared to other dinitrophenylhydrazones derived from shorter or longer-chain aldehydes. Its applications in environmental testing and biochemical assays further highlight its importance in analytical chemistry .